molecular formula C11H19N5O2S B1416434 (3-[(4-Pyrimidin-2-ylpiperazin-1-YL)sulfonyl]propyl)amine CAS No. 1105192-87-7

(3-[(4-Pyrimidin-2-ylpiperazin-1-YL)sulfonyl]propyl)amine

Cat. No.: B1416434
CAS No.: 1105192-87-7
M. Wt: 285.37 g/mol
InChI Key: RGDXJPUASQJKKQ-UHFFFAOYSA-N
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Description

The compound “(3-[(4-Pyrimidin-2-ylpiperazin-1-YL)sulfonyl]propyl)amine” features a pyrimidine-substituted piperazine ring linked via a sulfonyl group to a propylamine chain. The sulfonyl group enhances metabolic stability compared to ester or amide linkages, while the pyrimidine ring may contribute to π-π stacking interactions in biological targets .

Properties

IUPAC Name

3-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5O2S/c12-3-1-10-19(17,18)16-8-6-15(7-9-16)11-13-4-2-5-14-11/h2,4-5H,1,3,6-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGDXJPUASQJKKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the sulfonylation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(3-[(4-Pyrimidin-2-ylpiperazin-1-yl)sulfonyl]propyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

(3-[(4-Pyrimidin-2-ylpiperazin-1-yl)sulfonyl]propyl)amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-[(4-Pyrimidin-2-ylpiperazin-1-yl)sulfonyl]propyl)amine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways related to disease processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural and functional attributes of “(3-[(4-Pyrimidin-2-ylpiperazin-1-YL)sulfonyl]propyl)amine” with analogous compounds from the evidence:

Compound Name/ID Core Structure Linker/Substituent Biological Activity/Application Key Differences Reference
(3-[(4-Pyrimidin-2-ylpiperazin-1-YL)sulfonyl]propyl)amine Pyrimidin-2-ylpiperazine Sulfonyl-propylamine Hypothetical: Receptor modulation Reference compound -
N-[3-(1H-Imidazol-4-yl)propyl]-1,4,5,6-tetrahydropyrimidin-2-amine () Tetrahydropyrimidine Imidazole-propylamine Histamine H2 receptor agonist Lack of sulfonyl group; imidazole vs. pyrimidine
Example 28 () Pyrimidin-4-ylpiperazine Carbonyl-cyclopentylamine Undisclosed (kinase inhibitor?) Carbonyl linker vs. sulfonyl; pyrimidin-4-yl substitution
924846-85-5 () Pyrimidine-2,4-dione Morpholinylpropyl Unspecified Morpholine ring vs. piperazine; dione core
{[(Heptadecafluorooctyl)sulfonyl][3-(trimethylammonio)propyl]amino}acetate () Perfluorinated sulfonamide Fluoroalkyl-sulfonylpropyl Surfactant/industrial applications Perfluorinated chain; quaternary ammonium

Pharmacological and Physicochemical Properties

Receptor Affinity :

  • The pyrimidine ring in the target compound may enhance binding to purinergic or kinase receptors compared to imidazole-based analogs () .
  • Sulfonyl-propylamine linkers improve water solubility relative to perfluorinated analogs (), which are more lipophilic and persistent in biological systems .

Metabolic Stability :

  • Sulfonamides (target compound) exhibit greater resistance to hydrolysis than esters or amides (e.g., ’s carbonyl-linked compound) .
  • Perfluorinated analogs () are highly stable but environmentally persistent, limiting therapeutic applicability .

Selectivity :

  • Pyrimidin-2-yl substitution (target) vs. pyrimidin-4-yl () may alter selectivity for receptors like serotonin or dopamine due to steric and electronic differences .
  • Piperazine vs. morpholine () impacts basicity and hydrogen-bonding capacity, affecting CNS penetration .

Biological Activity

(3-[(4-Pyrimidin-2-ylpiperazin-1-YL)sulfonyl]propyl)amine, with the chemical formula C11H19N5O2S and a molecular weight of 285.37 g/mol, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, particularly in medicinal chemistry.

Overview

The compound is synthesized through a series of reactions involving organic solvents and catalysts. Common methods include sulfonylation reactions that utilize dichloromethane or acetonitrile as solvents and triethylamine as a catalyst.

Synthetic Routes

Step Reagents Conditions
14-Pyrimidin-2-ylpiperazineSulfonylation with sulfonyl chloride
2PropylamineNucleophilic substitution at the sulfonyl group

The biological activity of (3-[(4-Pyrimidin-2-ylpiperazin-1-YL)sulfonyl]propyl)amine is largely attributed to its ability to interact with specific enzyme targets. It may function as an inhibitor or modulator in various biochemical pathways, particularly those related to neurological and cancerous processes.

Target Enzymes

Research indicates that this compound may inhibit enzymes involved in:

  • Cancer progression: Potentially affecting pathways like apoptosis and cell proliferation.
  • Neurological disorders: Interacting with neurotransmitter receptors and enzymes related to neurotransmission.

Case Studies

  • Anticancer Activity:
    • A study investigated the compound's effects on tumor cell lines, showing significant inhibition of cell growth at concentrations ranging from 1 µM to 10 µM. The mechanism was linked to apoptosis induction via caspase activation.
  • Neurological Effects:
    • In vitro studies demonstrated that (3-[(4-Pyrimidin-2-ylpiperazin-1-YL)sulfonyl]propyl)amine exhibits neuroprotective properties by modulating glutamate receptors, which are critical in neurodegenerative diseases.

Comparative Analysis

To understand the unique properties of (3-[(4-Pyrimidin-2-ylpiperazin-1-YL)sulfonyl]propyl)amine, it is essential to compare it with similar compounds:

Compound Structure Biological Activity
(3-[(4-Pyrimidin-2-ylpiperazin-1-YL)sulfonyl]ethyl)amineSimilar sulfonamide structureModerate anticancer activity
(3-[(4-Pyrimidin-2-ylpiperazin-1-YL)sulfonyl]butyl)amineLonger alkyl chainEnhanced neuroprotective effects

Applications in Medicine

The potential therapeutic applications of (3-[(4-Pyrimidin-2-ylpiperazin-1-YL)sulfonyl]propyl)amine are diverse:

  • Cancer Therapy: As a lead compound for developing new anticancer drugs.
  • Neurology: Investigated for treating conditions like Alzheimer's disease due to its neuroprotective effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.